8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid
CAS No.:
Cat. No.: VC17962407
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O3 |
|---|---|
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylic acid |
| Standard InChI | InChI=1S/C11H10N2O3/c1-5-8-7(16-10(5)11(14)15)3-2-6-4-12-13-9(6)8/h4H,2-3H2,1H3,(H,12,13)(H,14,15) |
| Standard InChI Key | TVCMHPCJXKVSKJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=C1C3=C(CC2)C=NN3)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a furan ring fused to an indazole moiety. The indazole system exists predominantly in the 1H-tautomeric form, stabilized by intramolecular hydrogen bonding . The carboxylic acid group at position 7 and the methyl substituent at position 8 contribute to its polarity and influence intermolecular interactions (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 218.21 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 1 | |
| XLogP3 | 1.5 |
Tautomerism and Conformational Dynamics
The indazole core exhibits tautomerism between 1H-, 2H-, and 3H-forms. Computational studies suggest the 1H-tautomer is energetically favored by ~2.3 kcal/mol due to aromatic stabilization . Solid-state NMR and X-ray crystallography of analogous compounds reveal minimal hydrogen bonding in crystalline forms, favoring rotameric flexibility .
Synthetic Approaches
Multi-Step Organic Synthesis
The synthesis of furoindazole derivatives typically involves cyclization strategies. For 8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid, a plausible route includes:
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Diazo Coupling: o-Methyl-substituted benzaldehyde derivatives are condensed with hydrazines to form the indazole core .
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Furan Annulation: Cyclization via intramolecular etherification introduces the dihydrofuran ring .
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Carboxylic Acid Functionalization: Late-stage oxidation or carboxylation installs the C7 carboxylic acid group.
Key Challenges:
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Stabilization of the carboxylic acid group during purification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR: Expected signals include:
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Aromatic protons (δ 6.8–7.5 ppm, multiplet).
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Methyl group at C8 (δ 2.3–2.5 ppm, singlet).
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Dihydrofuran protons (δ 3.1–4.0 ppm, multiplet).
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NMR: Carboxylic acid carbon at δ ~170 ppm, furan oxygenated carbons at δ 60–80 ppm.
Infrared Spectroscopy (IR)
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Strong absorption at ~1700 cm (C=O stretch of carboxylic acid).
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Aromatic C=N and C=C stretches between 1500–1600 cm.
Pharmaceutical Development and Patents
Recent patents highlight furoindazole derivatives as candidates for:
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